1,3,6-Trimethyluracil

Descripción

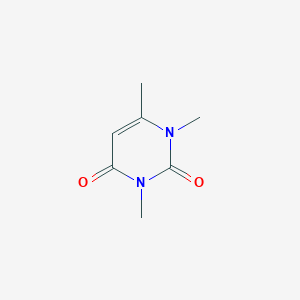

1,3,6-Trimethyluracil (TMU) is a methylated derivative of uracil, a pyrimidine nucleobase. Its synthesis involves exhaustive alkylation of 6-methyluracil using dimethyl sulfate under basic conditions, achieving a high yield of 98% . TMU serves as a key intermediate in synthesizing cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, such as benzoxazine BPO analogs, for treating polycystic kidney disease . Its structure includes methyl groups at positions 1, 3, and 6, which influence its reactivity, metabolic stability, and lipophilicity compared to other uracil derivatives.

Propiedades

IUPAC Name |

1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXZRWCQWDLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159249 | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-52-9 | |

| Record name | 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-trimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1,3,6-Trimethyluracil (TMU) is a derivative of uracil that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by three methyl groups attached to the uracil structure, enhancing its lipophilicity and biological activity. The synthesis of TMU can be achieved through various methods, including:

- Methylation of uracil : Utilizing methylating agents such as dimethyl sulfate or methyl iodide.

- Condensation reactions : As demonstrated in recent studies where TMU derivatives were synthesized via reactions with aromatic acylhydrazides .

Antiviral Properties

Research indicates that TMU exhibits significant antiviral activity. It has been identified as a lead compound in the development of antiviral drugs targeting various viruses:

- Mechanism of Action : TMU interferes with viral replication processes, potentially by inhibiting viral polymerases and other critical enzymes.

- Case Studies : In vitro studies have shown that TMU derivatives display enhanced activity against RNA viruses, suggesting their potential as therapeutic agents in viral infections.

Anti-inflammatory Effects

TMU has also been investigated for its anti-inflammatory properties:

- Research Findings : A study highlighted the synthesis of conjugates of TMU with N-phthalyl-L-amino acids, demonstrating potent anti-inflammatory effects in animal models .

- Mechanism : The anti-inflammatory action is believed to arise from the modulation of cytokine production and inhibition of inflammatory pathways.

Pharmacological Applications

The pharmacological profile of TMU suggests several applications:

- Lead Compound for Drug Development : Due to its biological activity, TMU serves as a scaffold for developing new therapeutic agents.

- Potential in Cancer Therapy : Preliminary studies indicate that TMU may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that TMU derivatives exhibit significant antioxidant properties. For instance, 5-hydroxy-1,3,6-trimethyluracil has been identified as an effective radical trap, suggesting its potential use in formulations aimed at combating oxidative stress .

Antiviral Properties

TMU's structural modifications enhance its interaction with biological targets, making it a candidate for antiviral applications. Studies have shown that TMU can inhibit viral replication by interfering with nucleic acid synthesis .

Immunomodulatory Effects

TMU derivatives have demonstrated immunomodulatory effects in various studies. The introduction of hydroxy groups into the uracil structure has led to compounds that modulate immune responses, potentially benefiting autoimmune conditions or enhancing vaccine efficacy .

Inhibitory Activity

TMU acts as a proton acceptor due to its carbonyl groups, which allows it to inhibit certain chemical reactions, such as those involving phosphorus oxychloride. This property opens avenues for exploring its role as a reaction inhibitor in synthetic chemistry .

Electrophilic Reactivity

Research on the electrophilic substitution reactions of TMU derivatives has provided insights into their reactivity under various conditions. These studies are crucial for understanding how TMU can be utilized in the synthesis of more complex bioactive compounds .

Yield Optimization Studies

A study focused on optimizing the yield of TMU derivatives through peroxydisulfate oxidation revealed that specific catalysts significantly enhanced product yields. For example, using metal-phthalocyanine catalysts improved yields of TMU derivatives by up to 85% .

Table 1: Yield Dependence of TMU Derivatives on Catalyst Type

| Catalyst Type | Yield (%) |

|---|---|

| None | 19 |

| Co(II) Phthalocyanine | 81 |

| Fe(II) Phthalocyanine | 78 |

| Mn Phthalocyanine | 60 |

This table illustrates the effectiveness of different catalysts in enhancing the yield of TMU derivatives during oxidation reactions.

Antiradical Activity Assessment

Quantitative measurements of the antiradical activity of TMU derivatives have shown promising results in inhibiting radical chain oxidation processes. These findings support the potential use of TMU in antioxidant therapies .

Comparación Con Compuestos Similares

Key Observations :

- The amino group in 6-amino-1,3-dimethyluracil introduces hydrogen-bonding capability, altering its biochemical interactions compared to TMU .

Reactivity in Oxidation Reactions

TMU, MU, and pyridine (Py) undergo peroxydisulfate (APS) oxidation to yield bioactive hydroxy derivatives. Catalysts (e.g., metallophthalocyanines) and co-oxidants (e.g., H₂O₂) significantly impact yields:

Key Observations :

Spectroscopic and Physicochemical Properties

- UV Spectra : TMU, like other methylated uracils (1-methyluracil, 3-methyluracil), exists predominantly in the diketo tautomeric form in the vapor phase, as confirmed by similar UV absorption profiles .

- NMR Data: For 1,3,6-trimethyl-2-thiouracil, distinct ¹H NMR signals at δ 3.73 (1-CH₃), 3.54 (3-CH₃), and 2.33 (6-CH₃) confirm regioselective methylation . In contrast, 6-amino-1,3-dimethyluracil shows NH₂-related peaks absent in TMU .

Q & A

Q. What advanced techniques elucidate the structural dynamics of this compound in solution?

- Methodology : Use dynamic NMR to study rotational barriers of methyl groups. Molecular dynamics simulations (AMBER force field) predict conformational changes. Synchrotron X-ray scattering reveals aggregation behavior in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.